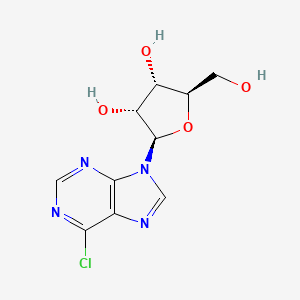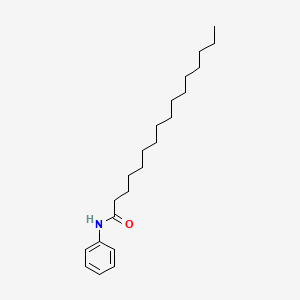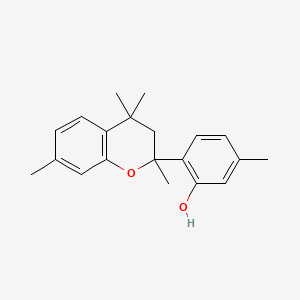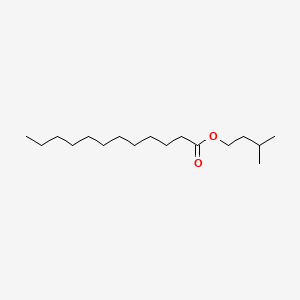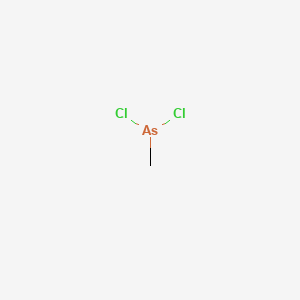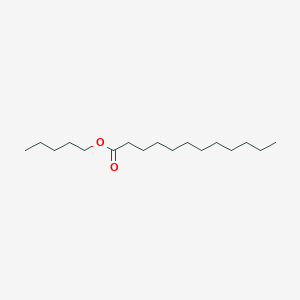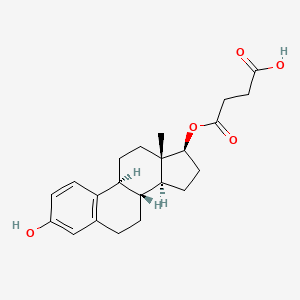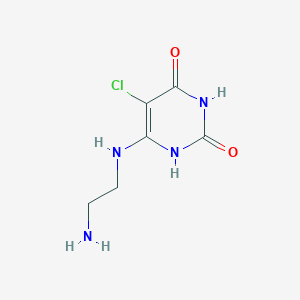
6-(2-氨基乙基)氨基-5-氯尿嘧啶
描述
6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) is a potent and specific small-molecule inhibitor of the catalytic activity of Thymidine Phosphorylase (TP) . It has been found to be one of the most potent competitive inhibitors of TP .
Molecular Structure Analysis
The AEAC molecule contains a total of 22 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis
AEAC has been tested for its antiangiogenic and antitumor activity in human cancer xenografts in vivo . It has been found to cause 40% to 50% reductions in the growth of A549 non-small cell lung cancer and PANC-1 pancreatic cancer xenografts .科学研究应用
Anticancer Activity
6-(2-Aminoethyl)amino-5-chlorouracil has been identified as a novel small-molecule inhibitor of thymidine phosphorylase (TP), showing promising results in anticancer research . TP is overexpressed in many human cancers and is associated with increased microvessel density and aggressive tumor growth. By inhibiting TP, this compound exhibits antiangiogenic and antitumor activities, potentially augmenting the clinical efficacy of drugs targeting the vascular endothelial growth factor (VEGF) pathway.
Antiangiogenic Therapy
The compound’s ability to reduce microvessel density in tumors highlights its role in antiangiogenic therapy . It has been tested in human cancer xenografts, where oral administration led to significant reductions in tumor growth. This suggests its potential use in combination therapies with other angiogenesis inhibitors for enhanced treatment efficacy.
Pharmacological Enhancer
In pharmacology, 6-(2-Aminoethyl)amino-5-chlorouracil could be used to enhance the effectiveness of other drugs, particularly those targeting angiogenic pathways in cancer treatment . Its role as a TP inhibitor can be crucial in drug resistance mechanisms, making it a valuable asset in developing more effective cancer therapies.
Molecular Biology Research
This compound’s impact on endothelial cell migration and angiogenesis makes it a valuable tool in molecular biology research . It can be used to study the molecular mechanisms of angiogenesis and the role of TP in cancer progression and metastasis.
Chemical Synthesis
6-(2-Aminoethyl)amino-5-chlorouracil serves as an important molecule in chemical synthesis, providing insights into the development of novel compounds with potential therapeutic applications . Its structure and activity can inspire the synthesis of new molecules with improved pharmacological properties.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference in the development of assays to measure TP activity or to screen for TP inhibitors . Its specific inhibition of TP makes it a useful compound for analytical methods focused on cancer research and drug development.
作用机制
未来方向
属性
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZYYDQUSJYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328064 | |
| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminoethyl)amino-5-chlorouracil | |
CAS RN |
399550-08-4 | |
| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC) exert its anti-angiogenic effects?
A: AEAC acts by inhibiting the catalytic activity of thymidine phosphorylase (TP). [] TP, besides its role in pyrimidine nucleoside metabolism, exhibits pro-angiogenic activity, promoting the formation of new blood vessels. This angiogenic activity of TP is dependent on its enzymatic function. By inhibiting TP, AEAC disrupts this process, leading to reduced microvessel density in tumors and ultimately hindering tumor growth. []
Q2: What evidence suggests that combining AEAC with other anti-angiogenic agents could be beneficial?
A: Research has shown that tumors often produce multiple pro-angiogenic factors, making it unlikely that targeting a single pathway will be sufficient for effective treatment. [] In studies using human cancer xenografts, AEAC demonstrated additive anti-tumor activity when combined with the VEGF-Trap, a soluble VEGF decoy receptor. [] This suggests that TP inhibitors like AEAC could potentially enhance the efficacy of existing anti-VEGF therapies by targeting a distinct angiogenic pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
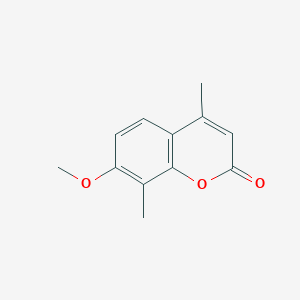
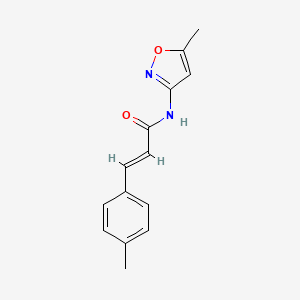
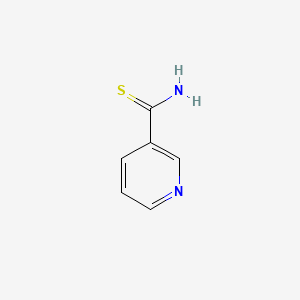
![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)
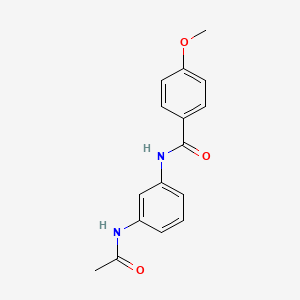
![methyl (17R)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1219659.png)
